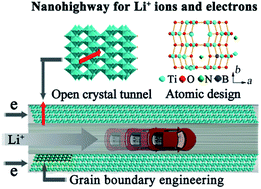Architectural design and phase engineering of N/B-codoped TiO2(B)/anatase nanotube assemblies for high-rate and long-life lithium storage†
Journal of Materials Chemistry A Pub Date: 2015-09-25 DOI: 10.1039/C5TA06884C
Abstract
TiO2 polymorphs hold great promise as anode candidates in lithium-ion batteries (LIBs) because of their low cost, enhanced safety and high power capability, but they suffer from poor electrical conductivity and low lithium-ion mobility. Herein, an attractive nanoassembly made of ultrathin TiO2 nanotubes with selected phases and hetero-atom doping was developed through a mild ionothermal reaction. The grain interface of TiO2(B)/anatase, N/B codoping, and nanoassembly were elaborately engineered. They offer effective nanohighways for fast electronic and Li-ion transport, when applied as an anode in LIBs. The carbon-free, N/B-codoped TiO2(B)/anatase nanotube nanoassemblies exhibit exceptionally high rate capability and good durability (160 mA h g−1 at 12 A g−1 and retaining 140 mA h g−1 even after 500 cycles). This work demonstrates that the integrated design of surface states and electronic structures plays a crucial role in exploring new capabilities of TiO2 polymorphs for electrochemical energy storage.


Recommended Literature
- [1] CO2 utilization in built environment via the PCO2 swing carbonation of alkaline solid wastes with different mineralogy
- [2] Droplet-based in situ X-ray absorption spectroscopy cell for studying crystallization processes at the tender X-ray energy range†
- [3] Structure–properties relationship of fatty acid-based thermoplastics as synthetic polymer mimics
- [4] Nanoarchitected graphene/copper oxide nanoparticles/MoS2 ternary thin films as highly efficient electrodes for aqueous sodium-ion batteries†
- [5] Studies on derivative fluorimetry. Part I. Determination of trace amounts of samarium, europium and terbium
- [6] A straightforward access to trifluoromethylated natural products through late-stage functionalization
- [7] Self-healing, superhydrophobic coating based on mechanized silica nanoparticles for reliable protection of magnesium alloys†
- [8] A new three-dimensional zinc(ii) metal–organic framework as a fluorescence sensor for sensing the biomarker 3-nitrotyrosine†
- [9] Cytotoxicity of nanoscaled metal–organic frameworks†
- [10] Electrochemically catalyzed conversion of cornstalk lignin to aromatic compounds: an integrated process of anodic oxidation of a Pb/PbO2 electrode and hydrogenation of a nickel cathode in sodium hydroxide solution










